Cas no 19785-39-8 (2-(4-methyl-1,3-thiazol-2-yl)acetonitrile)

2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile is a versatile heterocyclic nitrile compound featuring a thiazole core with a methyl substituent at the 4-position. This high-purity intermediate exhibits excellent reactivity due to its electron-withdrawing nitrile group and aromatic thiazole ring, making it valuable for synthesizing pharmaceuticals, agrochemicals, and functional materials. The compound demonstrates good thermal stability and solubility in common organic solvents, facilitating its use in nucleophilic substitution, cyclization, and condensation reactions. Its structural motif is particularly useful for constructing bioactive molecules, including kinase inhibitors and antimicrobial agents. The product is typically supplied with rigorous QC validation (≥98% purity by HPLC) to ensure batch-to-batch consistency for research and industrial applications.
2-(4-methyl-1,3-thiazol-2-yl)acetonitrile structure
19785-39-8 structure
Product Name:2-(4-methyl-1,3-thiazol-2-yl)acetonitrile
CAS No:19785-39-8
MF:C6H6N2S
MW:138.190239429474
MDL:MFCD03011392
CID:225865
PubChem ID:737184
Update Time:2025-07-02

2-(4-methyl-1,3-thiazol-2-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Methylthiazol-2-yl)acetonitrile
    • 2-(4-Methyl-2-Thiazolyl)Acetonitrile
    • 2-(4-Methyl-1,3-Thiazol-2-Yl)Ethanenitrile
    • (4-METHYL-1,3-THIAZOL-2-YL)ACETONITRILE
    • 2-(4-Methyl-1,3-thiazol-2-yl)acetonitrile
    • 2-Thiazoleacetonitrile,4-methyl-
    • 2-cyanomethyl-4-methylthiazole
    • 2-thiazoleacetonitrile,4-methyl
    • 4-methyl-2-cyanomethylthiazole
    • 4-Methyl-2-Thiazoleacetonitrile
    • 4-methyl-2-thiazolylacetonitrile
    • 4-methylthiazol-2-ylacetonitrile
    • AKOS B022783
    • ART-CHEM-BB B022783
    • (4-Methyl-thiazol-2-yl)acetonitrile
    • (4-Methyl-1,3-thiazole-2-yl)acetonitrile
    • AKOS BBS-00003091
    • 2-Thiazoleacetonitrile, 4-Methyl-
    • CS-0308446
    • MFCD03011392
    • 19785-39-8
    • TS-01795
    • XSRRCOBFMZWKJR-UHFFFAOYSA-N
    • W-206455
    • 4-methylthiazoleacetonitrile
    • 2-(4-METHYL-1 pound not3-THIAZOL-2-YL)ACETONITRILE
    • (4-methyl-thiazol-2-yl)-acetonitrile
    • SCHEMBL736037
    • AKOS000206716
    • EN300-12034
    • (4-methyl-1,3-thiazol-2-yl)acetonitrile, AldrichCPR
    • DTXSID60353185
    • Z48848958
    • AT15789
    • (4-METHYL-1,3-THIAZOL-2-YL)METHYL CYANIDE
    • 4-Amino-1-N-Fmoc-piperidinehydrochloride
    • 4-methylthiazol-2-yl-acetonitrile
    • FT-0608670
    • STK299932
    • 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile
    • MDL: MFCD03011392
    • Inchi: 1S/C6H6N2S/c1-5-4-9-6(8-5)2-3-7/h4H,2H2,1H3
    • InChI Key: XSRRCOBFMZWKJR-UHFFFAOYSA-N
    • SMILES: S1C=C(C)N=C1CC#N

Computed Properties

  • Exact Mass: 138.02500
  • Monoisotopic Mass: 138.025169
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.9
  • XLogP3: 1

Experimental Properties

  • Density: 1.205
  • Boiling Point: 253.7 ℃ at 760mmHg
  • Flash Point: 107.2°C
  • Refractive Index: 1.559
  • PSA: 64.92000
  • LogP: 1.51758
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

2-(4-methyl-1,3-thiazol-2-yl)acetonitrile Security Information

2-(4-methyl-1,3-thiazol-2-yl)acetonitrile Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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2-(4-methyl-1,3-thiazol-2-yl)acetonitrile Production Method

2-(4-methyl-1,3-thiazol-2-yl)acetonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:19785-39-8)2-(4-methyl-1,3-thiazol-2-yl)acetonitrile
Order Number:A898400
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:02
Price ($):227.0/400.0
Email:sales@amadischem.com

Additional information on 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile

Introduction to 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile (CAS No. 19785-39-8)

2-(4-methyl-1,3-thiazol-2-yl)acetonitrile, identified by its Chemical Abstracts Service (CAS) number 19785-39-8, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the thiazole derivatives, a class of heterocyclic compounds known for their diverse biological activities and applications in drug development. The structural framework of 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile incorporates a nitrile group and a substituted thiazole ring, which synergistically contribute to its unique chemical properties and potential pharmacological effects.

The thiazole core in this molecule is a privileged scaffold that has been extensively explored in medicinal chemistry due to its ability to interact with various biological targets. Specifically, the presence of the 4-methyl substituent on the thiazole ring and the acetonitrile moiety at the 2-position introduces specific electronic and steric features that modulate the compound's reactivity and binding affinity. These structural elements have been strategically designed to enhance interactions with biological receptors, making 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile a promising candidate for further investigation in drug discovery.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from thiazole derivatives. The nitrile group, a key functional handle in this compound, is known for its ability to participate in various chemical transformations, including nucleophilic addition reactions and metal-catalyzed cross-coupling processes. These reactions are instrumental in synthesizing more complex molecules and are widely employed in the construction of novel drug candidates. The versatility of the nitrile group makes 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile a valuable building block for medicinal chemists.

One of the most compelling aspects of 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile is its potential application in addressing various therapeutic challenges. The thiazole ring is known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, while the acetonitrile moiety can enhance solubility and bioavailability. These characteristics make this compound an attractive candidate for further exploration in preclinical and clinical studies. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of such compounds with high precision, facilitating faster identification of lead candidates for drug development.

The synthesis of 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the thiazole derivative followed by functionalization at the 2-position with an acetonitrile group. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions and microwave-assisted synthesis, have been employed to improve efficiency and reduce reaction times. These innovations have significantly enhanced the accessibility of complex molecules like 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile, enabling broader exploration of their pharmacological potential.

Recent studies have highlighted the importance of structural diversity in drug discovery programs. The unique combination of functional groups in 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile positions it as a versatile scaffold for generating structurally diverse analogs. By systematically modifying substituents on the thiazole ring or introducing additional functional groups at other positions, researchers can fine-tune the pharmacological profile of this compound. Such modifications are essential for optimizing drug-like properties such as potency, selectivity, metabolic stability, and pharmacokinetic profiles.

The pharmaceutical industry has increasingly recognized the value of heterocyclic compounds like thiazoles in drug development. Their ability to modulate biological pathways makes them ideal candidates for treating a wide range of diseases. The emergence of new synthetic techniques and computational tools has further accelerated the discovery process. For instance, virtual screening methods allow researchers to rapidly assess large libraries of compounds for their potential biological activity before proceeding to costly experimental validation. This approach has significantly reduced the time required to identify promising drug candidates.

Another area where 2-(4-methyl-1,3-thiazol-2-yl)acetonitrile shows promise is in oncology research. Thiazole derivatives have been implicated in various anti-cancer mechanisms, including inhibition of kinase enzymes and modulation of apoptosis pathways. The presence of both a nitrile group and a methyl-substituted thiazole ring suggests that this compound may exhibit multiple modes of action simultaneously. Such multifunctional drugs are particularly desirable as they can target multiple pathways involved in cancer progression simultaneously.

In conclusion, 2-(4-methyl- 1, 3-thiazol- 2 - yl) acetonitrile (CAS No. 19785 - 39 - 8) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable scaffold for developing novel therapeutic agents. Recent advances in synthetic chemistry, computational modeling, and drug discovery technologies are expected to further enhance our understanding of its pharmacological properties. As research continues, this compound will likely play an important role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:19785-39-8)2-(4-methyl-1,3-thiazol-2-yl)acetonitrile
A898400
Purity:99%/99%
Quantity:5g/10g
Price ($):227.0/400.0
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